molecular formula C14H15N3O B13444816 alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol

alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol

Cat. No.: B13444816
M. Wt: 241.29 g/mol
InChI Key: UMQBYMZQRMURMD-UHFFFAOYSA-N
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Description

Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol is a synthetic compound known for its immunomodulatory properties. It is an imidazoquinoline derivative that acts as a potent agonist for toll-like receptors 7 and 8 (TLR7/8).

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various alcohols and amines .

Scientific Research Applications

Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by activating toll-like receptors 7 and 8 (TLR7/8), which are involved in the innate immune response. Upon activation, these receptors trigger a cascade of signaling pathways that lead to the production of cytokines and other immune mediators. This results in the activation of dendritic cells, macrophages, and other immune cells, enhancing the body’s ability to fight infections and tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol is unique due to its dual activation of TLR7 and TLR8, which provides a broader range of immune responses compared to compounds that target only one receptor. This dual activation enhances its potential efficacy in treating various immune-related conditions .

Properties

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

1-imidazo[4,5-c]quinolin-1-yl-2-methylpropan-2-ol

InChI

InChI=1S/C14H15N3O/c1-14(2,18)8-17-9-16-12-7-15-11-6-4-3-5-10(11)13(12)17/h3-7,9,18H,8H2,1-2H3

InChI Key

UMQBYMZQRMURMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2)O

Origin of Product

United States

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